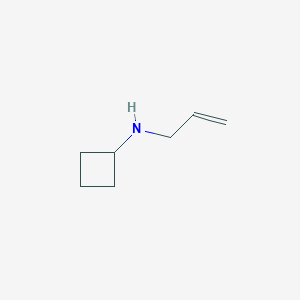

N-Allylcyclobutanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13N |

|---|---|

Molecular Weight |

111.18 g/mol |

IUPAC Name |

N-prop-2-enylcyclobutanamine |

InChI |

InChI=1S/C7H13N/c1-2-6-8-7-4-3-5-7/h2,7-8H,1,3-6H2 |

InChI Key |

LXRYINJTPCWKNN-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC1CCC1 |

Origin of Product |

United States |

Synthetic Methodologies for N Allylcyclobutanamine and Its Derivatives

Conventional and Classical Synthetic Routes to N-Allylcyclobutanamine

Conventional methods for the synthesis of this compound often involve the reaction of cyclobutylamine (B51885) with an allyl halide, such as allyl bromide. This nucleophilic substitution reaction provides a straightforward approach to the target molecule. Another classical route involves the reductive amination of cyclobutanone (B123998) with allylamine (B125299). This two-step, one-pot process typically utilizes a reducing agent like sodium borohydride (B1222165) to convert the initially formed imine to the desired secondary amine.

Alternative classical strategies might adapt well-established methods for amine synthesis. For instance, the alkylation of a primary amine with an appropriate cyclobutyl precursor or the reaction of an allyl-containing nucleophile with a cyclobutyl electrophile represents fundamental approaches. These methods, while foundational, may sometimes be limited by factors such as regioselectivity and the need for harsh reaction conditions. beilstein-journals.org

Stereoselective Synthesis of this compound and its Chiral Analogues

The demand for enantiomerically pure pharmaceuticals has spurred the development of stereoselective methods for synthesizing chiral amines. enamine.net These strategies are crucial for accessing specific stereoisomers of this compound and its analogues, which may exhibit distinct biological activities.

Chiral Pool Approaches in Cyclobutanamine Synthesis

The chiral pool strategy utilizes readily available, enantiopure natural products like amino acids, sugars, and terpenes as starting materials. wikipedia.org This approach is advantageous as the inherent chirality of the starting material is often preserved throughout the synthetic sequence, providing an efficient pathway to the desired chiral molecule. wikipedia.orgasymchem.com For the synthesis of chiral cyclobutanamine derivatives, a suitable enantiopure precursor can be elaborated through a series of reactions to construct the cyclobutane (B1203170) ring while retaining the original stereocenter. While powerful, the success of this strategy is contingent on the availability of a suitable chiral starting material that closely resembles a substructure of the target molecule. wikipedia.orgsioc-journal.cn

Asymmetric Catalysis in N-Allyl Group Introduction

Asymmetric catalysis offers a powerful alternative for the introduction of the N-allyl group in a stereocontrolled manner. This can be achieved through the allylation of a pre-existing cyclobutylamine or a precursor imine. beilstein-journals.org

One notable approach involves the use of chiral catalysts, such as those derived from BINOL (1,1'-bi-2-naphthol), to control the enantioselectivity of the allylation of imines. beilstein-journals.org For instance, Schaus and co-workers developed a method using a chiral 3,3'-diaryl-BINOL catalyst for the asymmetric organocatalytic allylation of N-acylimines, achieving high enantioselectivities. beilstein-journals.org The catalyst forms a chiral complex with an allylboronate reagent, directing the allyl group to one face of the imine. beilstein-journals.org

Transition metal catalysis is also widely employed. researchgate.net Palladium-catalyzed asymmetric allylic amination (AAA) is a prominent method for forming C-N bonds. nih.gov This reaction typically involves the use of a palladium precursor and a chiral ligand to create a chiral catalyst that facilitates the enantioselective addition of an amine to an allylic substrate. nih.gov

Diastereoselective Strategies for Cyclobutane Ring Formation

Diastereoselective synthesis of substituted cyclobutanes is a key strategy for controlling the relative stereochemistry of multiple stereocenters within the cyclobutane ring. researchgate.net These methods are essential for accessing specific diastereomers of this compound derivatives.

A common approach involves the [2+2] cycloaddition reaction, which can be rendered diastereoselective by using chiral auxiliaries or catalysts. nih.gov Ring contraction of appropriately substituted pyrrolidines presents another innovative method for the stereospecific synthesis of cyclobutanes. nih.govnih.gov This process, which can be mediated by iodonitrene chemistry, proceeds through a radical pathway involving nitrogen extrusion to form the cyclobutane ring with defined stereochemistry. nih.govnih.gov

Furthermore, the ring-opening of bicyclo[1.1.0]butanes (BCBs) offers a pathway to diastereomerically enriched 1,3-disubstituted cyclobutanes. For example, a 1,3-nitrooxygenation of BCBs has been reported to yield substituted cyclobutane scaffolds with excellent diastereoselectivity. rsc.org The resulting nitro group can then be reduced to an amine, providing a route to functionalized cyclobutanamines. rsc.org

| Method | Key Features | Reference |

| [2+2] Cycloaddition | Use of chiral auxiliaries or catalysts to control diastereoselectivity. | nih.gov |

| Pyrrolidine Ring Contraction | Stereospecific synthesis via a radical pathway and nitrogen extrusion. | nih.govnih.gov |

| Bicyclo[1.1.0]butane Ring Opening | Diastereoselective 1,3-difunctionalization to form substituted cyclobutanes. | rsc.org |

Catalytic Approaches in this compound Synthesis

Catalytic methods offer efficient and atom-economical routes to this compound and its derivatives, often proceeding under mild conditions with high selectivity. frontiersin.org

Transition Metal-Catalyzed Transformations

Transition metals such as palladium, rhodium, copper, and iridium play a pivotal role in modern organic synthesis, particularly in the formation of C-N bonds. nih.govnih.govrsc.org

Palladium-catalyzed allylic amination is a well-established and versatile method. nih.gov These reactions can be performed on unactivated allylic substrates like allylic alcohols, which minimizes waste byproducts. rsc.orgrsc.org A one-pot reaction of allylic alcohols with tosyl isocyanate, followed by palladium(II)-catalyzed allylic substitution, yields N-tosyl (E)-allylic amines with high regio- and stereoselectivity. organic-chemistry.org

Copper-catalyzed reactions have also emerged as a powerful tool. For instance, a copper-catalyzed asymmetric allylic C-H amination of alkenes using N-arylhydroxylamines has been developed, providing chiral N-aryl allylamines with good yields and enantioselectivities. rsc.org

Rhodium-catalyzed reactions offer unique pathways for cyclobutane synthesis. A novel Rh(III)-catalyzed reaction has been reported for the synthesis of substituted cyclobutanes from 2-aryl quinazolinones and alkylidenecyclopropanes, involving a C-C bond cleavage. acs.org

Other transition metals like molybdenum and nickel have also shown catalytic activity in decarboxylative allylation reactions, expanding the toolkit for these transformations. nih.gov Niobium-based reagents have been used for the regio- and stereoselective reduction of 2-alkynylamines to (2Z)-alkenylamines. mdpi.com

| Catalyst System | Reaction Type | Substrates | Key Advantages |

| Palladium/Chiral Ligand | Asymmetric Allylic Amination | Allylic acetates, amines | High yields and enantioselectivities. nih.gov |

| Copper/Chiral Ligand | Asymmetric Allylic C-H Amination | Alkenes, N-arylhydroxylamines | Access to chiral N-aryl allylamines. rsc.org |

| Rhodium(III) | C-C Bond Cleavage/Cyclization | Alkylidenecyclopropanes | Novel pathway to substituted cyclobutanes. acs.org |

| Niobium(V) chloride/Magnesium | Reduction of Alkynes | 2-Alkynylamines | High regio- and stereoselectivity for Z-alkenes. mdpi.com |

Homogeneous Catalysis in C-N and C-C Bond Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a crucial role in the formation of C-N and C-C bonds, which are fundamental to the synthesis of this compound. savemyexams.com Transition metal complexes, particularly those of palladium, are widely employed. For instance, palladium-catalyzed allylic amination is a powerful method for constructing the C-N bond. In this reaction, a palladium(0) catalyst reacts with an allylic substrate to form a η³-allylpalladium complex, which is then attacked by an amine nucleophile to yield the allylic amine. nwnu.edu.cn The efficiency and selectivity of these reactions can be finely tuned by the choice of ligands, which can influence the steric and electronic environment of the metal center. researchgate.net

Recent advancements have also demonstrated the cleavage of unstrained allylic C-C σ bonds to form C-N bonds, a thermodynamically challenging transformation made possible through strategic catalyst and reaction design. researcher.lifenih.gov This method allows for the stereoselective amination of complex molecules, providing access to enantiomerically enriched allylic amines. nih.gov The mechanism often involves the formation of a metal-allyl intermediate, similar to traditional allylic substitution reactions. nwnu.edu.cn

Here is a table summarizing representative homogeneous catalytic systems for C-N and C-C bond formation relevant to allylic amine synthesis:

| Catalyst System | Reaction Type | Key Features |

| Pd(PPh₃)₄ / Amine | Allylic Amination | Forms C-N bond from allylic substrates. |

| [Pd(allyl)Cl]₂ / Ligand | Asymmetric Allylic Amination | Provides enantioselective C-N bond formation. nih.gov |

| Rh(I) complexes | [2+2] Cycloaddition | Can be used to construct the cyclobutane ring. nih.gov |

| Ni(0) / Lewis Acid | Cycloaddition | Facilitates the formation of cyclobutane derivatives. nwnu.edu.cn |

| Pd-catalyst / Alcohol Solvent | Allylic Alkylation | Cleavage of C-N bond in allylic amines for C-C bond formation. nih.govorganic-chemistry.org |

Heterogeneous Catalysis for Amination and Cycloaddition

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, offers significant advantages in terms of catalyst recovery and recycling, making it a cornerstone of industrial chemical synthesis. hilarispublisher.comwikipedia.org For amination reactions, supported metal catalysts, such as palladium or nickel on carbon or alumina, are commonly used. hilarispublisher.com These catalysts can facilitate reductive amination, where a carbonyl compound reacts with an amine in the presence of a reducing agent, or direct amination via C-H activation. rsc.org

In the context of this compound synthesis, heterogeneous catalysts can be employed for both the formation of the cyclobutane ring and the introduction of the allyl-amino group. Cycloaddition reactions, such as [2+2] cycloadditions, can be catalyzed by solid acids or supported metal complexes to form the four-membered ring. nih.govrsc.org Subsequent amination steps can then be carried out using heterogeneous catalysts. The "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents with the liberation of water as the only byproduct, is a particularly green approach that can be facilitated by heterogeneous catalysts. rsc.org

The following table highlights some heterogeneous catalytic approaches for amination and cycloaddition:

| Catalyst Type | Reaction | Advantages |

| Supported Pd or Ni | Reductive Amination | Recyclable, suitable for large-scale production. hilarispublisher.com |

| Zeolites | Cycloaddition | Shape selectivity, thermal stability. rsc.org |

| Metal-Organic Frameworks (MOFs) | C-H Amination | High surface area, tunable porosity. nih.gov |

| Supported Ruthenium | Direct Arylation | Can be used for further functionalization. rsc.org |

| Porous γ-MnO₂ | Oxidative Amination | Efficient for direct C-H amination with secondary amines. rsc.orgbohrium.com |

Organocatalytic Routes to this compound Scaffolds

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the construction of cyclobutane scaffolds, organocatalysts can promote various reactions, including Michael additions and aldol (B89426) reactions, with high stereocontrol. researchgate.netresearchgate.net For example, chiral amines can catalyze the enantioselective desymmetrization of 3-substituted cyclobutanones, providing access to highly functionalized and enantiomerically enriched cyclobutane building blocks. researchgate.netresearchgate.net

The synthesis of chiral cyclobutanamine derivatives can be achieved through a one-pot sequence involving a [2+2] cycloaddition followed by isomerization and subsequent reduction of the resulting cyclobutaniminium salt. researchgate.net This approach allows for the creation of multiple stereocenters with excellent diastereocontrol. The use of bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base site, can be particularly effective in activating both the nucleophile and the electrophile in these transformations.

Biocatalytic Pathways for this compound Precursors

Biocatalysis, which utilizes enzymes or whole microorganisms as catalysts, offers unparalleled selectivity and operates under mild, environmentally benign conditions. mdpi.com While direct biocatalytic synthesis of this compound is not extensively documented, biocatalytic methods are highly valuable for producing chiral precursors, such as cyclobutylamine and its derivatives. smolecule.com

Engineered enzymes, particularly cytochrome P450 monooxygenases, have been shown to selectively hydroxylate cyclobutylamine derivatives at chemically unactivated positions with high regio- and stereoselectivity. acs.org This provides a route to valuable bifunctional intermediates that can be further elaborated into a variety of substituted cyclobutanamines. Additionally, transaminases are widely used for the asymmetric synthesis of chiral amines from ketones, a key reaction in pharmaceutical manufacturing. chimia.ch

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic routes for this compound, aiming to minimize environmental impact and enhance sustainability. acs.org

Atom Economy Optimization in Synthetic Pathways

Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Reactions with high atom economy are inherently less wasteful. Addition reactions, such as cycloadditions and certain types of catalytic hydrogenations, are ideal in this regard as they can theoretically achieve 100% atom economy. jocpr.comrsc.org

In the synthesis of this compound, strategies that maximize atom economy include:

Addition Reactions: Utilizing [2+2] cycloadditions to form the cyclobutane ring and direct hydroamination to install the amine functionality.

Catalytic Hydrogenation: Employing catalytic hydrogenation for reductive amination instead of stoichiometric reducing agents. jocpr.com

Rearrangement Reactions: Designing synthetic routes that involve atom-economical rearrangement reactions.

The calculation for percent atom economy is: % Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100 acs.org

For example, in a reductive amination where a ketone is reacted with an amine and a reducing agent like sodium borohydride, the atoms from the reducing agent are not incorporated into the final product, thus lowering the atom economy. organic-chemistry.org In contrast, a direct hydroamination would have a higher atom economy.

Utilization of Sustainable Solvents and Solvent-Free Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional volatile organic solvents are often toxic, flammable, and contribute to pollution. jmchemsci.com Green chemistry promotes the use of sustainable alternatives or, ideally, solvent-free conditions. jmchemsci.comorganic-chemistry.org

Sustainable solvents that can be employed in the synthesis of this compound and its precursors include:

Water: An ideal green solvent due to its non-toxic and non-flammable nature. mdpi.com

Bio-based Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and Cyrene, are becoming increasingly popular. sigmaaldrich.comunimi.it

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic and non-flammable solvent that can be easily removed from the reaction mixture.

Deep Eutectic Solvents (DESs): These are mixtures of salts and hydrogen bond donors that are often biodegradable and have low volatility. mdpi.com

Glycerol (B35011): A byproduct of biodiesel production, glycerol is a renewable and biodegradable solvent. sioc-journal.cn

Solvent-free reactions, often conducted using neat reactants or in a ball mill, represent an even greener approach by completely eliminating the need for a solvent. organic-chemistry.orgrsc.org These methods can lead to shorter reaction times, higher yields, and simplified purification procedures. organic-chemistry.org

The following table summarizes some green solvent alternatives and their potential applications in amine synthesis:

| Solvent | Properties | Potential Applications |

| Water | Non-toxic, non-flammable, abundant | Aqueous micellar catalysis for C-N cross-coupling. mdpi.comacs.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, higher boiling point than THF | Organometallic reactions, substitutions. sigmaaldrich.com |

| Cyclopentyl methyl ether (CPME) | Hydrophobic, resists peroxide formation | Grignard reactions, reductions. sigmaaldrich.com |

| Cyrene | Bio-derived, high polarity | Amide bond formation, Suzuki couplings. unimi.it |

| Deep Eutectic Solvents (DESs) | Low volatility, tunable properties | Metal-catalyzed aminations, nucleophilic additions. mdpi.com |

| Solvent-Free (Ball Milling) | No solvent waste, high efficiency | Addition of amines to alkynes, acylation. jmchemsci.comorganic-chemistry.org |

Energy-Efficient Synthetic Protocols

The development of energy-efficient synthetic methods is crucial for reducing the environmental impact and cost of chemical production. For the synthesis of this compound, several strategies can be employed to minimize energy consumption compared to conventional methods that often rely on prolonged heating.

One prominent energy-efficient approach is microwave-assisted synthesis . This technique utilizes microwave radiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times and increased yields. For instance, the reductive amination of cyclobutanone with allylamine, a key step in synthesizing the target molecule, can be significantly accelerated. While traditional methods might require several hours of reflux, microwave-assisted synthesis can potentially reduce the reaction time to mere minutes. This rapid heating also minimizes the formation of side products that can occur with prolonged exposure to high temperatures.

Another highly effective energy-saving strategy is the use of biocatalysis . Enzymes, such as Imine Reductases (IREDs) or Reductive Aminases (RedAms), can catalyze the reductive amination of a ketone with an amine under mild conditions (neutral pH and room temperature), thus avoiding the need for high temperatures or harsh chemical reagents. nih.govnih.gov An IRED from Rhodococcus erythropolis (RytRedAm) has shown the capability to catalyze the reductive amination of various carbonyls with amines, including allylamine, using either NADPH or NADH as a cofactor. nih.gov This enzymatic approach not only saves energy but also offers high chemo-, regio-, and stereoselectivity.

| Method | Typical Energy Input | Reaction Time | Key Advantages |

| Conventional Heating | High (e.g., oil bath reflux) | Hours to days | Simple setup |

| Microwave-Assisted | Moderate to Low | Minutes to hours | Rapid heating, reduced side products |

| Biocatalysis (IREDs) | Very Low (e.g., room temp.) | Hours | High selectivity, mild conditions nih.govnih.gov |

Waste Minimization Strategies

Waste minimization in chemical synthesis is guided by the principles of green chemistry, focusing on maximizing atom economy and reducing the use and generation of hazardous substances. For the synthesis of this compound, these principles can be applied through catalyst selection and process design.

Reductive amination of cyclobutanone with allylamine is an inherently atom-economical route to this compound. In this one-pot reaction, the primary byproduct is water. masterorganicchemistry.comlibretexts.org This contrasts with multi-step sequences, such as the alkylation of cyclobutylamine with an allyl halide, which may generate significant salt waste and require intermediate purification steps, leading to solvent loss. rsc.orgresearchgate.net

The choice of reducing agent in reductive amination also plays a role in waste profiles. While classic reagents like sodium cyanoborohydride (NaBH₃CN) are effective, they produce toxic cyanide waste. masterorganicchemistry.com Milder and less toxic reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or catalytic hydrogenation (H₂ over a metal catalyst like Pd/C or PtO₂) are preferable from a waste perspective. libretexts.org Catalytic hydrogenation is particularly "green" as the only byproduct is water, and the catalyst can often be recovered and reused.

To further minimize waste, especially during product purification, the use of polymer-supported reagents and scavengers can be implemented. google.com For instance, a polymer-supported borohydride could be used for the reduction, which can then be easily filtered off, eliminating the need for aqueous workups and extractions that generate large volumes of solvent waste.

| Strategy | Impact on Waste Reduction | Example Application |

| Atom Economy | Maximizes incorporation of starting materials into the final product. | Direct reductive amination over multi-step alkylation. masterorganicchemistry.com |

| Catalytic Methods | Reduces stoichiometric waste. | Catalytic hydrogenation instead of metal hydride reagents. |

| Polymer-Supported Reagents | Simplifies purification, reduces solvent waste. | Use of a solid-supported reducing agent. google.com |

Advanced Synthetic Techniques for this compound

Modern synthetic chemistry is increasingly turning to advanced technologies to enable novel reactivity, improve efficiency, and enhance safety. Flow chemistry and photochemistry are two such powerful tools that can be applied to the synthesis of this compound.

Flow Chemistry Applications

Flow chemistry , where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. smolecule.comcalstate.edu These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. rsc.org

A hypothetical flow synthesis of this compound could involve the reductive amination of cyclobutanone with allylamine. In this setup, streams of cyclobutanone and allylamine would be mixed in a T-junction before entering a heated reactor coil to form the imine intermediate. Further downstream, this intermediate stream would be merged with a stream of a reducing agent (e.g., a solution of a borohydride or a packed-bed reactor containing a solid-supported catalyst for hydrogenation). The continuous nature of the process allows for rapid optimization and easy scaling by simply extending the operation time. smolecule.com This approach can lead to higher yields and purity compared to batch reactions due to the precise control over reaction conditions. calstate.edu

| Parameter | Batch Reaction | Flow Reaction | Advantage of Flow Chemistry |

| Heat Transfer | Poor, potential for hot spots | Excellent, high surface-to-volume ratio | Improved safety and selectivity. rsc.org |

| Mass Transfer | Often limited by stirring | Efficient mixing | Faster reaction rates, higher yields. smolecule.com |

| Scalability | Challenging, requires re-optimization | Straightforward ("numbering-up" or "scaling-out") | Faster transition from lab to production. rsc.orgcalstate.edu |

| Safety | Large volumes of hazardous materials | Small reactor volumes, better containment | Reduced risk of runaway reactions. calstate.edu |

Photochemical Synthesis Routes

Photochemical reactions , which are initiated by the absorption of light, provide access to unique chemical transformations that are often difficult or impossible to achieve through thermal methods. nih.gov These reactions can be highly efficient and are increasingly recognized as a green chemistry tool.

For the synthesis of this compound, photochemistry could be employed in several ways. One potential route involves a [2+2] photocycloaddition reaction to construct the cyclobutane ring itself. For example, the irradiation of an appropriate alkene and a ketene (B1206846) iminium salt could lead to a cyclobutane derivative that can then be converted to this compound. A Chinese patent describes a continuous photochemical reaction between an olefin and an imine compound in the presence of a photosensitizer to generate cyclobutylamine compounds, highlighting the industrial potential of this approach. google.com

Another possibility is the use of a photoredox-catalyzed reaction. For instance, a photocatalyst could mediate the coupling of a cyclobutane precursor with an allyl group under visible light irradiation. Such methods often proceed under very mild conditions and can exhibit high functional group tolerance. nih.gov While specific examples for this compound are not yet prevalent in the literature, the general principles of photochemical synthesis suggest it is a promising avenue for developing novel and efficient routes to this compound and its derivatives. acs.org

| Photochemical Approach | Description | Potential Advantage |

| [2+2] Photocycloaddition | Light-induced formation of the cyclobutane ring from two alkene-like molecules. | Direct construction of the core carbocyclic structure. google.com |

| Photoredox Catalysis | Use of a photocatalyst to enable reactions via single-electron transfer upon light absorption. | Mild reaction conditions, high selectivity, novel reactivity. nih.gov |

No Publicly Available Research Found on the Organic Reactivity and Mechanistic Studies of this compound

Searches for "this compound" in conjunction with key terms such as "sigmatropic rearrangements," "carbocation rearrangements," "ring expansion and contraction," and "thermal and photochemical ring opening" did not yield any relevant scholarly articles or experimental data. While the principles of these organic reactions are well-established for other related molecules, there appears to be no specific investigation into their application to this compound reported in the available scientific domain.

Therefore, the detailed exploration of the following outlined topics, as requested, is not possible based on current scientific knowledge:

Organic Reactivity and Mechanistic Studies of N Allylcyclobutanamine

Reactions at the Cyclobutane (B1203170) Ring System

Ring-Opening Reactions of the Cyclobutane Moiety

Thermal and Photochemical Ring Opening

Without primary or secondary research sources detailing these specific reactions for N-Allylcyclobutanamine, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Reactions at the Allyl Moiety

The carbon-carbon double bond in the allyl group is electron-rich, making it a prime site for addition reactions and other functionalizations. youtube.com

The π-bond of the allyl group in this compound readily undergoes electrophilic addition. chemistrystudent.com In these reactions, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. chemistrysteps.combyjus.com The regioselectivity of these additions typically follows Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more stable, more substituted carbocation. msu.eduyoutube.com

Conversely, nucleophilic addition to simple, unactivated alkenes like the allyl group is rare. libretexts.org Such reactions require the double bond to be substituted with strong electron-withdrawing groups that can stabilize the formation of a carbanion intermediate, a condition not met in this compound.

| Reaction | Reagents | Predicted Major Product | Mechanism Notes |

|---|---|---|---|

| Hydrohalogenation | HX (e.g., HBr, HCl) | N-(2-Halopropyl)cyclobutanamine | Follows Markovnikov's rule; proceeds via the more stable secondary carbocation. byjus.com |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | 1-(Cyclobutylamino)propan-2-ol | Follows Markovnikov's rule; involves a carbocation intermediate. youtube.com |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | N-(2,3-Dihalopropyl)cyclobutanamine | Proceeds via a cyclic halonium ion intermediate, typically resulting in anti-addition. youtube.com |

| Halohydrin Formation | X₂, H₂O | 1-(Cyclobutylamino)-3-halopropan-2-ol | Water acts as the nucleophile, attacking the more substituted carbon of the halonium ion. msu.edu |

Beyond simple additions, the allyl group can be converted into a wide array of other functional groups. These transformations allow for the synthesis of more complex derivatives of this compound. Drawing analogies from the well-established chemistry of allyl-containing polymers, several functionalization strategies can be applied. nih.gov

One important transformation is epoxidation, which converts the alkene into an epoxide. This can be achieved using peroxy acids like m-CPBA or reagents such as OXONE. The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles (e.g., phenols, amines) to introduce new functionalities. nih.gov Another powerful method is the thiol-ene "click" reaction, where a thiol adds across the double bond in the presence of a radical initiator or UV light. This reaction is highly efficient and allows for the attachment of diverse thiol-containing molecules. nih.gov

| Reaction Type | Typical Reagents | Resulting Functional Group | Key Features |

|---|---|---|---|

| Epoxidation | m-CPBA, OXONE | Epoxide | Creates a reactive three-membered ring for further nucleophilic attack. nih.gov |

| Dihydroxylation | OsO₄ (cat.), NMO; or cold, dilute KMnO₄ | Diol | Results in the formation of a 1,2-diol. OsO₄ yields syn-addition. |

| Thiol-Ene Reaction | R-SH, Photoinitiator (e.g., DMPA) or heat | Thioether | Highly efficient "click" reaction; proceeds via a radical mechanism. nih.gov |

| Ozonolysis | 1. O₃; 2. Me₂S or Zn/H₂O | Aldehyde | Cleaves the double bond to form an aldehyde and formaldehyde. |

Reactivity of the Amine Functionality

The secondary amine in this compound is both basic and nucleophilic, owing to the lone pair of electrons on the nitrogen atom. This allows it to react with a variety of electrophiles. msu.edulibretexts.org

N-Alkylation involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. A classic method is direct alkylation with alkyl halides (e.g., methyl iodide) via an SN2 reaction. msu.edu However, this method can be difficult to control, as the resulting tertiary amine product is often more nucleophilic than the starting secondary amine, leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. mnstate.eduyoutube.com

More modern and sustainable methods for N-alkylation utilize alcohols as the alkylating agents in a process known as the "borrowing hydrogen" or "hydrogen autotransfer" reaction. nih.gov This process is catalyzed by transition metal complexes, such as those based on manganese or ruthenium. nih.govnih.gov The catalyst temporarily dehydrogenates the alcohol to an aldehyde, which then undergoes condensation with the amine to form an iminium ion. The catalyst, which holds the hydrogen, then reduces the iminium ion to yield the N-alkylated amine, with water as the only byproduct. nih.gov

N-Acylation is the reaction of the amine with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide. bath.ac.uknih.gov This reaction is typically rapid and high-yielding. The amine's lone pair acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. orientjchem.org In reactions with acid chlorides, a non-nucleophilic base is often added to neutralize the HCl byproduct. mnstate.edu

| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Notes |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃) | Tertiary Amine | Risk of polyalkylation to form quaternary ammonium salts. msu.edu |

| N-Alkylation (Borrowing Hydrogen) | Alcohol (e.g., Benzyl alcohol) | Mn or Ru pincer complex, Base (e.g., t-BuOK) | Tertiary Amine | Atom-economical process with water as the only byproduct. nih.gov |

| N-Acylation | Acid Chloride (e.g., Acetyl chloride) | Base (e.g., Pyridine, Et₃N) | Amide | Rapid and generally high-yielding reaction. libretexts.org |

| N-Acylation | Acid Anhydride (e.g., Acetic anhydride) | Often catalyst-free or with mild acid/base. | Amide | Commonly used for acetylation; less reactive than acid chlorides. orientjchem.org |

Amine-Mediated Reactions

Amine-mediated reactions involving this compound would likely leverage the nucleophilic character of the secondary amine. The nitrogen atom's lone pair of electrons can initiate a variety of transformations. In analogy with other secondary amines, this compound could participate as a nucleophile in substitution and addition reactions. For instance, it could react with alkyl halides in S(_N)2 reactions, leading to the formation of quaternary ammonium salts.

Furthermore, the amine moiety can act as a base, catalyzing reactions such as aldol (B89426) condensations or Michael additions by deprotonating a carbon acid to form a reactive enolate intermediate. The steric bulk of the cyclobutyl group and the electronic influence of the allyl group would be expected to modulate the basicity and nucleophilicity of the amine compared to simpler secondary amines.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and allylic amines are common substrates. In the context of this compound, palladium-catalyzed allylic amination is a plausible and significant reaction class. Mechanistic studies on similar systems have shown that these reactions typically proceed through a (\pi)-allylpalladium intermediate. The regioselectivity of the nucleophilic attack on this intermediate is a key aspect of these reactions and is influenced by the ligands on the palladium catalyst, the nature of the nucleophile, and the solvent.

Detailed Mechanistic Investigations

A thorough understanding of the reaction mechanisms of this compound is crucial for controlling reaction outcomes and developing new synthetic methodologies. Such investigations would encompass kinetic studies, the identification of transient intermediates, and computational modeling of reaction pathways.

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For reactions involving this compound, determining the rate law—the mathematical relationship between the reaction rate and the concentration of reactants—is a fundamental first step. This information helps to elucidate the composition of the transition state of the rate-determining step.

Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for elucidating complex reaction mechanisms under synthetically relevant conditions. researchgate.netdtu.dknih.gov Unlike traditional kinetic methods that often rely on initial rate measurements or pseudo-first-order conditions, RPKA involves monitoring the concentrations of reactants, products, and intermediates over the entire course of the reaction. dtu.dknih.gov This wealth of data allows for the determination of reaction orders, the identification of catalyst activation or deactivation, and the detection of product inhibition. dtu.dknih.gov

For a hypothetical amine-mediated reaction of this compound, an RPKA study would involve the following:

Continuous Monitoring: Techniques such as in-situ NMR or IR spectroscopy would be employed to track the concentrations of this compound, other reactants, and products in real-time.

Data Analysis: The concentration versus time data would be analyzed to determine the instantaneous reaction rate at various points throughout the reaction.

Graphical Analysis: Plots of reaction rate versus reactant concentrations would be constructed to determine the kinetic order with respect to each component.

A hypothetical dataset for a reaction of this compound with an electrophile, analyzed using RPKA, might look like the following:

| Time (min) | [this compound] (M) | [Electrophile] (M) | Rate (M/s) |

| 0 | 0.100 | 0.100 | 1.50E-04 |

| 10 | 0.085 | 0.085 | 1.08E-04 |

| 20 | 0.073 | 0.073 | 7.90E-05 |

| 30 | 0.064 | 0.064 | 6.00E-05 |

| 40 | 0.056 | 0.056 | 4.60E-05 |

| 50 | 0.050 | 0.050 | 3.70E-05 |

This is a hypothetical data table for illustrative purposes.

The direct observation and characterization of transient intermediates are paramount for confirming a proposed reaction mechanism. For reactions involving this compound, various spectroscopic techniques could be employed to identify these fleeting species. For instance, in a palladium-catalyzed allylic amination, the formation of a (\pi)-allylpalladium complex is a key intermediate. This species could potentially be observed and characterized using techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR experiments can sometimes trap and allow for the structural elucidation of otherwise unstable intermediates.

Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify charged intermediates in the gas phase.

The characterization of such intermediates provides direct evidence for the proposed mechanistic steps.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. acs.org By modeling the potential energy surface of a reaction, computational methods can provide detailed information about the structures and energies of reactants, products, intermediates, and, crucially, transition states. acs.org

For this compound, DFT calculations could be used to:

Map Reaction Pathways: The entire course of a reaction can be mapped out, identifying the lowest energy pathway from reactants to products.

Characterize Transition States: The geometry and energy of transition states can be calculated, providing insight into the factors that control the reaction rate and selectivity.

Predict Reactivity: The outcomes of reactions under different conditions or with different substrates could be predicted, guiding experimental design.

A computational study on a hypothetical reaction of this compound could generate data such as the following:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +10.8 |

| Products | -20.3 |

This is a hypothetical data table for illustrative purposes.

This data would suggest a two-step reaction mechanism with a specific intermediate and defined energy barriers for each step.

Advanced Spectroscopic Techniques for Structural Elucidation of N Allylcyclobutanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For N-Allylcyclobutanamine, a combination of one-dimensional and multidimensional NMR experiments would be employed to unambiguously assign the chemical shifts of all hydrogen, carbon, and nitrogen atoms and to confirm the connectivity of the molecular framework.

High-Resolution ¹H, ¹³C, and ¹⁵N NMR Analyses

High-resolution ¹H, ¹³C, and ¹⁵N NMR spectra provide foundational information about the electronic environment of each atom in the molecule.

¹H NMR: A proton NMR spectrum would reveal the number of distinct hydrogen environments and their neighboring protons through spin-spin coupling. For this compound, one would expect to see signals corresponding to the N-H proton, the protons of the cyclobutane (B1203170) ring, and the protons of the allyl group. The N-H proton signal would likely be a broad singlet. The allyl group would show characteristic signals for the vinyl (=CH- and =CH₂) and the allylic (-CH₂-) protons, with complex splitting patterns. The cyclobutyl protons would also exhibit complex multiplets due to their diastereotopic nature and coupling to each other.

¹³C NMR: A ¹³C NMR spectrum shows the number of chemically non-equivalent carbon atoms. For this compound, six distinct carbon signals would be anticipated: two for the cyclobutane ring (methine and methylene (B1212753) carbons), three for the allyl group (two vinylic and one allylic), and one for the cyclobutyl methine carbon attached to the nitrogen. The chemical shifts would be indicative of their hybridization and proximity to the electronegative nitrogen atom.

¹⁵N NMR: Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, obtaining a direct ¹⁵N NMR spectrum can be challenging. instanano.comnih.gov However, it provides direct information about the nitrogen atom's chemical environment. For this compound, a single peak would be expected, with a chemical shift characteristic of a secondary amine. More commonly, ¹⁵N chemical shifts are determined indirectly using heteronuclear correlation experiments like the HMBC. mdpi.com

Multidimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by revealing correlations between different nuclei. upi.edulibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show correlations between the protons within the cyclobutane ring, between the different protons of the allyl group, and potentially a weak correlation from the N-H proton to the adjacent methine and allylic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). libretexts.orgs-a-s.org This is the primary method for definitively assigning which proton signal corresponds to which carbon signal, confirming, for example, the assignments for the CH, CH₂, and CH₃ groups in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are connected through bonds. It is useful for determining stereochemistry and conformation. For this compound, NOESY could reveal the spatial proximity between protons on the allyl group and protons on the cyclobutane ring, providing insight into the molecule's preferred conformation around the C-N bond.

Solid-State NMR for Crystalline Forms

If this compound or a salt thereof can be prepared in a crystalline form, solid-state NMR (ssNMR) could be used to study its structure and dynamics in the solid phase. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors like chemical shift anisotropy (CSA) and dipolar couplings. Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain higher resolution spectra. ssNMR could identify the presence of different polymorphs (distinct crystalline forms) and provide information on intermolecular interactions, such as hydrogen bonding involving the amine group, within the crystal lattice.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, probe the vibrational modes of molecules. These methods are complementary and provide a characteristic "fingerprint" based on the functional groups present in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational transitions. The spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

Key expected vibrational modes would include:

N-H Stretch: A moderate to weak absorption band around 3300-3500 cm⁻¹ corresponding to the stretching of the secondary amine N-H bond.

C-H Stretches: Multiple bands would appear for the different types of C-H bonds. Stretches for sp³ hybridized carbons (cyclobutane and allylic CH₂) typically occur just below 3000 cm⁻¹, while sp² C-H stretches (vinylic) appear just above 3000 cm⁻¹.

C=C Stretch: A characteristic absorption band around 1640-1680 cm⁻¹ for the carbon-carbon double bond in the allyl group.

C-N Stretch: A band in the 1020-1250 cm⁻¹ region corresponding to the stretching of the carbon-nitrogen bond.

=C-H Bends: Out-of-plane bending vibrations for the vinyl group would produce strong bands in the 910-1000 cm⁻¹ region.

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. s-a-s.org It is particularly sensitive to non-polar bonds. The Raman spectrum of this compound would be expected to show strong signals for the C=C double bond and the C-C bonds of the cyclobutane ring.

Raman Spectroscopy: The key advantage of Raman is its excellent detection of symmetric vibrations. The C=C stretching vibration of the allyl group (~1645 cm⁻¹) would likely produce a strong and sharp Raman signal. The symmetric "breathing" mode of the cyclobutane ring would also be Raman active.

Surface-Enhanced Raman Scattering (SERS): SERS is a technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). This enhancement allows for the detection of very low concentrations of an analyte. The SERS enhancement relies on both electromagnetic and chemical mechanisms. For this compound, the nitrogen atom's lone pair of electrons could facilitate adsorption onto the metal surface, potentially leading to a strong SERS signal and allowing for ultra-sensitive detection.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it would serve to confirm its molecular weight and provide crucial information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental formula of a compound by measuring its mass with very high precision.

Detailed Research Findings: In a hypothetical analysis, this compound (C7H13N) would be introduced into an HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) analyzer. The instrument would measure the mass of the protonated molecule, [M+H]+. The theoretical exact mass of this ion is calculated to be 112.1121 g/mol . An experimental measurement yielding a value within a narrow tolerance (typically < 5 ppm) of this theoretical mass would confirm the elemental composition as C7H14N+. This technique is crucial for distinguishing this compound from other isomeric compounds that have the same nominal mass but different elemental formulas.

Table 1: Hypothetical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C7H13N |

| Ion Species | [M+H]+ |

| Theoretical Exact Mass (g/mol) | 112.1121 |

| Hypothetical Measured Mass (g/mol) | 112.1119 |

| Mass Error (ppm) | -1.8 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. The precursor ion (e.g., the protonated molecule at m/z 112.1) is isolated, fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. nih.govnih.govmdpi.com

Detailed Research Findings: For this compound, the fragmentation would be dictated by the locations of the charge and the relative strengths of the chemical bonds. As a secondary amine, a dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu

Key hypothetical fragmentation pathways would include:

Loss of the allyl group: Cleavage of the N-C bond of the allyl group would result in the loss of a neutral radical (•C3H5), leading to a fragment ion corresponding to the protonated cyclobutanamine at m/z 70.

Alpha-cleavage at the cyclobutane ring: The bond between the nitrogen-bearing carbon and an adjacent carbon in the cyclobutane ring could break. This would lead to the loss of an ethylene (B1197577) molecule (C2H4) via ring opening, producing a characteristic fragment ion.

Loss of a propyl radical: Rearrangement followed by cleavage could lead to the loss of a propyl radical (•C3H7), resulting in a fragment ion at m/z 68.

Table 2: Predicted Major Fragment Ions in MS/MS of this compound

| Precursor Ion (m/z) | Hypothetical Product Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 112.1 | 70.1 | C3H5• (Allyl radical) | N-C bond cleavage |

| 112.1 | 84.1 | C2H4 (Ethylene) | Alpha-cleavage and ring opening |

| 112.1 | 68.1 | C3H7• (Propyl radical) | Rearrangement and cleavage |

X-ray Diffraction Studies

X-ray diffraction (XRD) techniques are the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

This technique provides the most precise and detailed structural information, including bond lengths, bond angles, and the exact spatial arrangement of atoms in the crystal lattice. To perform this analysis, a suitable single crystal of this compound (or a salt thereof) would be required.

Detailed Research Findings: If a single crystal were grown and analyzed, the resulting data would allow for the complete determination of the molecular structure. Key findings would include:

Confirmation of Connectivity: Unambiguous confirmation of the N-allyl and cyclobutane moieties.

Bond Lengths and Angles: Precise measurement of all bond lengths (e.g., C-N, C-C) and angles, revealing any strain in the cyclobutane ring.

Conformation: Determination of the puckering of the cyclobutane ring and the orientation (conformation) of the allyl group relative to the ring.

Intermolecular Interactions: Identification of any hydrogen bonding or other non-covalent interactions that dictate the crystal packing.

Table 3: Illustrative Crystallographic Parameters for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.1 |

| β (°) | 95.5 |

| Volume (ų) | 782.1 |

| Z (Molecules per unit cell) | 4 |

Powder X-ray Diffraction for Solid-State Characterization

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, providing information on its crystalline nature, phase purity, and identifying different crystalline forms (polymorphs). govinfo.govnist.govnist.gov

Detailed Research Findings: A PXRD analysis of a solid sample of this compound would produce a diffraction pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern serves as a unique fingerprint for the crystalline phase. This analysis would reveal:

Crystallinity: Sharp peaks in the pattern would indicate a well-ordered, crystalline material, whereas a broad, featureless pattern would suggest an amorphous solid.

Phase Identification: The obtained pattern could be compared against a database or a pattern calculated from single-crystal data to confirm the identity and purity of the solid phase. unt.eduresearchgate.net

Polymorph Screening: Different polymorphs of a compound have distinct crystal structures and will therefore produce different PXRD patterns. This technique is essential for identifying and distinguishing between such forms.

Electron Microscopy and Associated Spectroscopies

While less common for the primary structural elucidation of small organic molecules, electron microscopy could be employed to study the morphology and crystal habit of this compound. Techniques like Scanning Electron Microscopy (SEM) would provide high-resolution images of the sample's surface, revealing the size, shape, and texture of the crystals or particles. This is primarily a morphological characterization tool rather than one for determining molecular structure. Due to the lack of specific applications of this technique to this compound in the literature, a detailed research findings section is not applicable.

Electron Energy-Loss Spectroscopy (EELS) for Local Chemical Information

Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique, typically coupled with a transmission electron microscope (TEM), that probes the electronic structure of a material by analyzing the energy lost by electrons as they pass through a thin sample. researchgate.neteels.info Inelastic scattering events, where the incident electron loses a discrete amount of energy, provide a wealth of information about the elemental composition, chemical bonding, and electronic properties of the sample at a high spatial resolution. nih.govwisc.edu

For this compound, EELS can provide characteristic signals corresponding to the core-loss edges of its constituent elements, primarily carbon and nitrogen. The core-loss spectrum arises from the excitation of core-level electrons to unoccupied states, and the energy at which these edges appear is characteristic of the element. wikipedia.orgeels.info

The carbon K-edge, corresponding to the excitation of a 1s electron, is expected to appear around 285 eV. wikipedia.org The fine structure of this edge, known as the Energy Loss Near Edge Structure (ELNES), can differentiate between the sp²-hybridized carbons of the allyl group and the sp³-hybridized carbons of the cyclobutyl ring. The presence of the C=C double bond in the allyl group would likely give rise to a distinct pre-edge feature corresponding to the 1s → π* transition, which is absent for the saturated carbons of the cyclobutyl ring. jeol.com

The nitrogen K-edge, resulting from the excitation of a 1s electron, is anticipated at approximately 401-402 eV. eels.info The precise energy and shape of the nitrogen K-edge can provide information about the chemical environment of the nitrogen atom, including its bonding to the allyl and cyclobutyl groups. eels.info

Table 1: Predicted Core-Loss EELS Data for this compound

| Element | Edge | Predicted Core-Loss Energy (eV) | Structural Information |

| Carbon | K | ~285 | Differentiates between sp² (allyl) and sp³ (cyclobutyl) carbons. A 1s → π* transition feature is expected for the allyl group. |

| Nitrogen | K | ~401-402 | Provides information on the chemical state and bonding environment of the secondary amine nitrogen. |

Note: The predicted core-loss energies are based on general values for carbon and nitrogen in similar chemical environments and may vary slightly in an experimental setting.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. energy.gov XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS can provide detailed information about the different chemical environments of carbon and nitrogen atoms. The binding energy of the core-level electrons is sensitive to the local chemical environment, leading to chemical shifts that allow for the differentiation of atoms in different functional groups.

The C1s spectrum of this compound is expected to be composed of several overlapping peaks. The carbon atoms in the cyclobutyl ring and the sp³-hybridized carbon of the allyl group attached to the nitrogen will have binding energies characteristic of C-C and C-N bonds, typically around 284.8 eV and 286.0 eV, respectively. thermofisher.com The sp²-hybridized carbons of the C=C double bond in the allyl group are expected at a slightly lower binding energy, around 284.5 eV. thermofisher.com

The N1s spectrum is expected to show a primary peak corresponding to the secondary amine nitrogen. For a secondary amine, the N1s binding energy is typically in the range of 399.2 to 400.3 eV. researchgate.netresearchgate.net The exact binding energy can provide insights into the electronic environment of the nitrogen atom.

Table 2: Predicted High-Resolution XPS Data for this compound

| Element | Orbital | Predicted Binding Energy (eV) | Assignment |

| C | 1s | ~284.5 | C=C (Allyl group) |

| C | 1s | ~284.8 | C-C (Cyclobutyl ring) |

| C | 1s | ~286.0 | C-N (Allyl and Cyclobutyl groups) |

| N | 1s | ~399.2 - 400.3 | C-N-C (Secondary amine) |

Note: The predicted binding energies are based on values reported for analogous functional groups in the literature and are typically referenced to the adventitious carbon C1s peak at 284.8 eV. Experimental values may show slight variations. thermofisher.com

Computational Chemistry and Theoretical Investigations of N Allylcyclobutanamine

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the behavior of molecules at the electronic level. These methods would be essential in characterizing the properties of N-Allylcyclobutanamine.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For this compound, DFT calculations would be employed to determine its electronic structure. This would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVDZ) to solve the Kohn-Sham equations.

Key properties that would be calculated include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap provides insight into the molecule's chemical reactivity and electronic stability.

Electron Density Distribution: Mapping the electron density would reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential (ESP) Maps: ESP maps would visualize the charge distribution, highlighting the electronegative nitrogen atom as a region of negative potential and the hydrogen atoms as regions of positive potential.

These calculations would provide a foundational understanding of the molecule's intrinsic electronic properties.

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Studies

For more precise results, particularly for benchmarking DFT calculations, ab initio and post-Hartree-Fock methods would be utilized. These methods are computationally more intensive but offer a higher level of theory.

Hartree-Fock (HF) Theory: This would be the starting point, providing a basic approximation of the electronic structure without considering electron correlation.

Møller-Plesset Perturbation Theory (MP2): As a post-Hartree-Fock method, MP2 would be used to incorporate electron correlation, leading to more accurate energy and geometry predictions for this compound compared to HF.

Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" in quantum chemistry for their high accuracy. These calculations would provide benchmark values for the molecule's energy and properties, albeit at a significant computational expense.

Thermodynamic and Kinetic Predictions

Computational methods are powerful tools for predicting the thermodynamic stability and kinetic reactivity of molecules without the need for experimental synthesis.

Reaction Energy Barriers and Rate Constant Calculations

To study the reactivity of this compound, for instance in a hypothetical isomerization or addition reaction, computational methods would be used to map out the reaction pathway.

Transition State (TS) Searching: Algorithms would be employed to locate the transition state structure, which is the highest energy point along the reaction coordinate.

Activation Energy (Ea) Calculation: The energy difference between the reactants and the transition state would yield the activation energy barrier. A lower barrier implies a faster reaction.

Rate Constant (k) Prediction: Using Transition State Theory (TST), the calculated activation energy and vibrational frequencies could be used to estimate the reaction rate constant at different temperatures.

Conformational Analysis and Energy Minima

The flexibility of the allyl and cyclobutyl groups means that this compound can exist in multiple conformations.

A systematic conformational search would be performed to identify the different stable arrangements (conformers) of the molecule. For each identified conformer, a geometry optimization would be carried out to find the local energy minimum on the potential energy surface. The relative energies of these minima would determine the population of each conformer at a given temperature according to the Boltzmann distribution. Vibrational frequency calculations would be performed to confirm that each optimized structure is a true minimum (i.e., has no imaginary frequencies).

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations would be used to explore the dynamic behavior and conformational landscape of this compound over time.

An MD simulation would solve Newton's equations of motion for the atoms of the molecule, governed by a force field (e.g., AMBER, CHARMM). The simulation would generate a trajectory of atomic positions and velocities over a period of time (from picoseconds to microseconds).

Analysis of this trajectory would reveal:

Conformational Transitions: The simulation would show how the molecule transitions between different stable conformations identified in the quantum chemical studies.

Flexibility and Dynamics: The root-mean-square fluctuation (RMSF) of atomic positions would highlight the most flexible parts of the molecule, such as the allyl chain.

Free Energy Landscapes: Advanced sampling techniques could be used to construct a free energy landscape, providing a comprehensive map of the stable and metastable conformational states and the energy barriers between them.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry enables the accurate prediction of spectroscopic data, which is fundamental for molecular structure elucidation. Techniques such as Density Functional Theory (DFT) are widely used to forecast Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.govnih.govnih.gov

For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often paired with a DFT functional such as B3LYP. modgraph.co.uknih.gov These calculations provide theoretical chemical shift values for each unique proton and carbon atom in the molecule by determining the magnetic shielding tensors. modgraph.co.uk Such predictions are invaluable for assigning peaks in experimental spectra and confirming the molecule's structural connectivity. While these methods are generally accurate, deviations can occur, particularly for labile protons like the N-H proton, where intermolecular interactions such as hydrogen bonding can significantly influence the experimental chemical shift. nih.govgaacademy.org

Similarly, the vibrational frequencies corresponding to the stretching and bending of bonds within this compound can be computed. mdpi.com This theoretical infrared spectrum helps in assigning experimental IR absorption bands to specific molecular motions, such as the N-H stretch, the C=C stretch of the allyl group, and various C-H and C-C vibrations of the cyclobutane (B1203170) ring. Anharmonic calculations are often required to improve the agreement between theoretical and experimental frequencies. mdpi.com

Below are tables of exemplary predicted spectroscopic parameters for this compound, illustrating the type of data generated from these computational methods.

Table 1: Predicted NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | 1.5 - 2.5 | - |

| Allyl CH= | 5.7 - 5.9 | 135 - 137 |

| Allyl =CH₂ | 5.0 - 5.2 | 115 - 117 |

| Allyl -CH₂-N | 3.1 - 3.3 | 50 - 52 |

| Cyclobutane CH-N | 2.8 - 3.0 | 58 - 60 |

| Cyclobutane CH₂ (alpha) | 1.9 - 2.1 | 30 - 32 |

| Cyclobutane CH₂ (beta) | 1.6 - 1.8 | 14 - 16 |

Table 2: Predicted Principal Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3300 - 3350 | N-H bond stretching |

| ν(C-H, sp²) | 3010 - 3090 | Allyl C-H bond stretching |

| ν(C-H, sp³) | 2850 - 2960 | Cyclobutane & Allyl C-H stretching |

| ν(C=C) | 1640 - 1650 | Allyl C=C bond stretching |

| δ(N-H) | 1590 - 1620 | N-H bond bending |

| δ(=CH₂) | 910 - 990 | Allyl =CH₂ out-of-plane bending |

| ν(C-N) | 1050 - 1150 | C-N bond stretching |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate a molecule's structural or physicochemical properties with its chemical reactivity. oup.comchemrxiv.org These models are built by calculating a series of molecular descriptors for a set of related compounds and then using regression analysis to derive a mathematical equation that predicts a specific reactivity parameter, such as a reaction rate constant or pKa value. devagirijournals.comnih.gov

For this compound, a QSRR study would involve computationally generating a wide range of molecular descriptors. researchgate.netmdpi.com These can be classified into several categories:

Electronic Descriptors: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These relate to the molecule's ability to participate in electronic interactions. researchgate.net

Steric Descriptors: Including molecular volume, surface area, and specific conformational indices that describe the molecule's size and shape.

Topological Descriptors: Numerical indices derived from the 2D graph of the molecule, which describe its connectivity and branching.

Thermodynamic Descriptors: Such as heat of formation and hydration energy.

A hypothetical QSRR model could be developed to predict the basicity (pKa) of this compound by relating it to descriptors calculated for a series of aliphatic and cyclic amines with known pKa values. researchgate.net Such a model might take a form like:

pKa = c₀ + c₁(HOMO) + c₂(LogP) + c₃(Molecular Surface Area)

The coefficients (c) are determined through statistical fitting. This model could then be used to predict the pKa of this compound and other structurally similar amines. nih.gov

Table 3: Illustrative Molecular Descriptors for this compound in a Hypothetical QSRR Model for Basicity (pKa)

| Molecular Descriptor | Symbol | Calculated Value (Illustrative) | Hypothetical Coefficient in QSRR Model |

|---|---|---|---|

| HOMO Energy | E_HOMO | -8.5 eV | -0.5 |

| LUMO Energy | E_LUMO | 1.2 eV | 0.1 |

| Octanol-Water Partition Coefficient | LogP | 2.3 | 0.3 |

| Molecular Surface Area | MSA | 150 Ų | -0.01 |

| Dipole Moment | μ | 1.4 D | 0.2 |

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Dispersion Forces)

The physical properties and behavior of this compound in a condensed phase are governed by its intermolecular interactions. Computational methods are crucial for analyzing these non-covalent forces, which include hydrogen bonding and dispersion forces. mdpi.com

Hydrogen Bonding: As a secondary amine, this compound can participate in hydrogen bonding in two ways. The N-H group can act as a hydrogen bond donor, interacting with electronegative atoms like oxygen or nitrogen on neighboring molecules. rsc.org Conversely, the lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor. gaacademy.org Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis, can quantify the strength and nature of these interactions. mdpi.com For example, simulations can model the interaction between this compound and a solvent like water, determining the geometry and energy of the resulting hydrogen bonds. nih.gov

Dispersion Forces: London dispersion forces, arising from transient fluctuations in electron density, are a significant component of the intermolecular interactions for any molecule, particularly for its non-polar regions like the cyclobutane and allyl hydrocarbon portions. uni-giessen.de While individually weak, the cumulative effect of these forces is substantial. Modern DFT methods, often incorporating empirical corrections (e.g., DFT-D), are capable of accurately modeling these interactions, which are critical for predicting properties like boiling point and solubility.

Table 4: Summary of Potential Intermolecular Interactions for this compound

| Interaction Type | Interacting Groups on this compound | Potential Partner Molecule/Group | Typical Interaction Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond (Donor) | N-H | Water (O), Amine (N), Alcohol (O) | -3 to -7 |

| Hydrogen Bond (Acceptor) | Nitrogen lone pair | Water (H-O), Alcohol (H-O) | -2 to -5 |

| Dipole-Dipole | C-N bond dipole | Polar molecules (e.g., acetone) | -1 to -2 |

| π-Interactions | Allyl C=C bond | Aromatic rings, cations | -1 to -3 |

| London Dispersion | Entire molecule (especially alkyl parts) | All molecules | Variable (cumulative) |

Applications of N Allylcyclobutanamine As a Synthetic Building Block

Precursor for the Synthesis of Novel Heterocyclic Systems

In theory, the proximate allyl and amine functionalities of N-Allylcyclobutanamine could be exploited for the synthesis of nitrogen-containing heterocycles. Intramolecular reactions such as hydroamination or aminomercuration could potentially lead to the formation of fused or spirocyclic ring systems incorporating the cyclobutane (B1203170) core. For instance, a hypothetical acid-catalyzed intramolecular cyclization could yield a substituted azetidine (B1206935) or a larger ring system, depending on the reaction conditions and the regioselectivity of the attack on the allyl double bond. However, specific examples of such transformations using this compound as the starting material are not documented in current chemical literature.

Intermediate in the Construction of Complex Organic Architectures

The utility of a molecule as an intermediate in the synthesis of complex structures, such as natural products, is a significant measure of its importance. While many amines and allyl-containing compounds serve as crucial intermediates, there is no available research demonstrating the incorporation of the this compound moiety as a key intermediate in the total synthesis of complex organic architectures. Its potential would lie in the ability to introduce the cyclobutanamine substructure into a larger molecular framework, which could then be further elaborated.

Monomer in Polymerization Processes for Advanced Materials

Nitrogen-containing polymers and materials derived from allylic monomers can exhibit a range of useful properties. This compound contains a polymerizable allyl group and a secondary amine that could potentially be involved in polymerization processes such as radical polymerization or ring-opening metathesis polymerization (ROMP), depending on the catalyst and conditions. The resulting polymers would feature cyclobutanamine units in the side chains, which could influence the material's physical and chemical properties. Nevertheless, there are no published studies on the use of this compound as a monomer for the creation of advanced materials.

Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

Chiral amines are fundamental to asymmetric synthesis, often serving as resolving agents, chiral auxiliaries, or precursors to chiral ligands for metal-catalyzed reactions. If prepared in an enantiomerically pure form, chiral this compound could theoretically be evaluated for such applications. As a chiral auxiliary, it could be temporarily attached to a substrate to direct a stereoselective reaction, after which it would be cleaved and recovered. As a ligand precursor, the amine and allyl groups could be functionalized to create novel bidentate or polydentate chiral ligands for asymmetric catalysis. At present, the synthesis and application of enantiopure this compound in these roles have not been reported.

Scaffold for Combinatorial Chemistry and Library Generation

A scaffold in combinatorial chemistry serves as a core structure upon which a variety of substituents can be placed to generate a large library of related compounds for screening, particularly in drug discovery. The this compound structure has two key points for diversification: the amine and the allyl group. The amine can be acylated, alkylated, or otherwise modified, while the allyl group can undergo a wide range of transformations (e.g., oxidation, addition reactions, metathesis). Despite this theoretical potential, this compound has not been reported as a scaffold for the generation of combinatorial libraries in the scientific literature.

Supramolecular Interactions and Assembly Involving N Allylcyclobutanamine

Host-Guest Chemistry with N-Allylcyclobutanamine

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. The cyclobutane (B1203170) ring of this compound, with its distinct size and shape, suggests it could act as a guest for various macrocyclic hosts.

Cyclodextrins: These common hosts are cyclic oligosaccharides with a hydrophobic inner cavity. While direct studies with this compound are not available, research on adamantane (B196018) derivatives, which are also alicyclic hydrocarbons, provides insight. Adamantanamine forms stable inclusion complexes with β-cyclodextrin, where the adamantyl cage is encapsulated within the cyclodextrin (B1172386) cavity. This suggests that the cyclobutane moiety of this compound could similarly fit within the hydrophobic pocket of cyclodextrins, with the binding affinity influenced by the size match between the cyclobutane ring and the specific cyclodextrin (α, β, or γ). The interaction would likely be driven by the hydrophobic effect, maximizing contact between the nonpolar cyclobutane and the cyclodextrin's interior while minimizing contact with the aqueous environment.

Cucurbiturils: These pumpkin-shaped macrocycles are known for their ability to bind cationic and neutral guests. The protonated form of this compound, with a positive charge on the nitrogen atom, would be a prime candidate for binding with cucurbit[n]urils (CB[n]). The binding would be stabilized by ion-dipole interactions between the ammonium (B1175870) group and the carbonyl portals of the cucurbituril (B1219460), as well as hydrophobic interactions between the cyclobutane and allyl groups and the macrocycle's cavity. Studies on the host-guest interaction of cyclohexyl-appended guests with cucurbit utwente.nluril have shown that the cycloalkane moiety can be encapsulated within the host cavity, sometimes forming ternary complexes. mdpi.com This indicates a favorable interaction between alicyclic rings and the cucurbituril interior.

| Host Molecule | Potential Guest | Likely Driving Forces | Analogous System |